Succinylsulfathiazole monohydrate
Overview
Description
Synthesis Analysis
Succinylsulfathiazole can be synthesized through various methods, including fast evaporation (FE) crystallization, which has been effective in identifying different solvates and polymorphs of SST. This method has led to the identification of new solvates from acetone and tetrahydrofuran, alongside the determination of single crystal structures for several forms of SST, revealing a consistent adoption of the imidine tautomeric form across its solid-state structures (Bag, Kothur, & Reddy, 2014).
Molecular Structure Analysis
The molecular structure of SST, particularly in its monohydrate form, has been elucidated through single-crystal X-ray diffraction studies. These studies have shown that SST adopts specific geometries to facilitate hydrogen bonding within its crystalline structure, with the succinyl group displaying conformational flexibility to adopt either anti- or syn-geometry. This structural adaptability plays a crucial role in the formation of hydrogen bonds in various crystalline forms (Bag, Kothur, & Reddy, 2014).
Chemical Reactions and Properties
The chemical reactivity and properties of SST solvates have been explored, particularly through studies on their thermal decomposition and interconversion. For instance, the solvates of SST with 1-butanol, 1-pentanol, and 1,4-dioxane demonstrate unique hydrogen bonding and thermal decomposition behaviors, providing insights into the stability and reactivity of these compounds (Bourne, Caira, Nassimbeni, & Shabalala, 1994).
Physical Properties Analysis
The physical properties of SST, such as its polymorphism and solvate formation, have significant implications for its stability and solubility. Various forms of SST, including its polymorphs and hydrates, exhibit distinct physical characteristics that affect their behavior in pharmaceutical formulations and their physical stability in different environments (Moustafa, Khalil, Ebian, & Motawi, 1974).
Chemical Properties Analysis
The chemical properties of SST, such as its coordination behavior with metals, have been studied to understand its interaction with biological molecules and potential applications in medicinal chemistry. For example, the coordination of SST with copper ions has been analyzed, revealing the formation of a mononuclear copper complex that exhibits specific binding modes and interactions with DNA, suggesting potential applications in biochemistry and pharmacology (Chaudhary et al., 2021).
Scientific Research Applications
Tautomeric Preference in Polymorphs and Pseudopolymorphs
Succinylsulfathiazole (SST), existing in different crystalline forms such as unsolvated polymorphs, solvates, and a monohydrate, is characterized by its tautomeric forms. SST exclusively adopts the imidine tautomeric form in all its solid-state structures. The study of its various forms, including the monohydrate (SST/H2O), revealed the hydrogen bonding preferences of its functional groups in different structures. This research highlights the chemical and physical properties of SST in various forms, enhancing understanding of its applications in material science and pharmaceutical formulations (Bag, Kothur, & Reddy, 2014).
Modulation of mTOR Signaling Pathway
Succinylsulfathiazole (SST) has been shown to modulate key genes in the mTOR signaling pathway in the liver of mice, independent of folate levels. This indicates its potential impact on energy metabolism and critical cellular pathways, which could be significant in studying metabolic diseases and cancer (Beydoun et al., 2021).
Interaction with Copper Complexes
The coordination behavior of succinylsulfathiazole with copper, forming a mononuclear copper complex, has been explored. This involves understanding its role in forming one-dimensional polymeric chains, contributing to insights into the design of metal-organic frameworks and potential applications in catalysis and material science (Chaudhary et al., 2021).
Application in Gene Delivery
Succinylsulfathiazole has been utilized in developing a pH-sensitive shielding system for polycationic gene carriers. This system demonstrates potential in in vivo gene delivery, highlighting its application in the field of gene therapy and drug delivery (Xia et al., 2016).
Synthesis of Zinc Complex and DNA Interaction
The synthesis and molecular structure of a divalent zinc complex of succinylsulfathiazole have been studied. This research provides insights into its interaction with DNA, contributing to the understanding of its potential applications in biochemistry and pharmacology (Chaudhary et al., 2020).
Safety And Hazards
Succinylsulfathiazole may cause an allergic skin reaction . Protective measures such as wearing protective gloves, clothing, and eye protection are recommended . It is advised to avoid breathing dust/fume/gas/mist/vapours/spray and to not allow contaminated work clothing out of the workplace . In case of skin contact, it is recommended to wash with plenty of water .
properties
IUPAC Name |
4-oxo-4-[4-(1,3-thiazol-2-ylsulfamoyl)anilino]butanoic acid;hydrate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13N3O5S2.H2O/c17-11(5-6-12(18)19)15-9-1-3-10(4-2-9)23(20,21)16-13-14-7-8-22-13;/h1-4,7-8H,5-6H2,(H,14,16)(H,15,17)(H,18,19);1H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QZIZYTCUSHTEBJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NC(=O)CCC(=O)O)S(=O)(=O)NC2=NC=CS2.O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N3O6S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10976489 | |
Record name | 4-Oxo-4-{4-[(1,3-thiazol-2-yl)sulfamoyl]anilino}butanoic acid--water (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10976489 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
373.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Succinylsulfathiazole monohydrate | |
CAS RN |
6101-17-3 | |
Record name | Succinylsulfathiazole monohydrate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006101173 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4-Oxo-4-{4-[(1,3-thiazol-2-yl)sulfamoyl]anilino}butanoic acid--water (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10976489 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | SUCCINYLSULFATHIAZOLE MONOHYDRATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/HM7K18OJZ9 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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